Benzylphosphonic acid-(AM)2 is a derivative of benzylphosphonic acid, specifically a bis-acetoxymethyl ester form that exhibits cell permeability. This compound is significant in biochemical research as it serves as a potent inhibitor of protein tyrosine phosphatases, which are critical in various cellular signaling pathways. The compound's structure allows it to be converted into the active phosphonic acid form through intracellular enzymatic processes, enhancing its utility in experimental applications.
Benzylphosphonic acid-(AM)2 is classified under phosphonic acids, which are organic compounds containing phosphorus. The specific compound has the CAS number 200716-68-3 and is recognized for its ability to inhibit protein tyrosine phosphatases, making it valuable in studies related to cancer and other diseases influenced by tyrosine phosphorylation.
The synthesis of benzylphosphonic acid-(AM)2 typically involves the following steps:
The reaction conditions are critical; mild temperatures and specific solvent environments (like wet acetic acid) can enhance yield and selectivity, as observed in related phosphonic acid syntheses .
Benzylphosphonic acid-(AM)2 has a molecular formula of C12H15O5P and a molecular weight of approximately 316.3 g/mol. The compound appears as a white solid with a melting point between 38-39°C. Its structure includes:
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used for structural characterization, confirming the presence of functional groups and their connectivity .
Benzylphosphonic acid-(AM)2 undergoes several important reactions:
The kinetics of these reactions can be studied using various biochemical assays that measure enzyme activity before and after treatment with benzylphosphonic acid-(AM)2 .
The mechanism of action for benzylphosphonic acid-(AM)2 primarily involves its conversion to the active phosphonic acid form through intracellular esterase activity. Once activated, it competes with natural substrates for binding to protein tyrosine phosphatases. This inhibition leads to altered phosphorylation states of proteins involved in signaling pathways, which can affect cellular processes such as proliferation and differentiation.
Quantitative assays using cell lines have demonstrated that this compound can significantly reduce phosphatase activity, providing insights into its potential therapeutic applications .
These properties indicate that benzylphosphonic acid-(AM)2 is stable under standard laboratory conditions but should be protected from alkaline environments (pH > 8) to maintain its integrity .
Benzylphosphonic acid-(AM)2 has several notable applications in scientific research:
Benzylphosphonic acid-(AM)2 is a cell-permeable prodrug designed for efficient intracellular delivery of its active phosphonic acid metabolite. Its biochemical activation hinges on enzymatic hydrolysis mediated by endogenous esterases. The compound features two acetoxymethyl ester groups (–CH₂OCOCH₃) that mask the phosphonic acid moiety, conferring lipophilicity and enabling passive diffusion across cellular membranes [1] [6].
Upon entry into the cytoplasm, nonspecific carboxylesterases catalyze the sequential hydrolysis of the acetoxymethyl esters. This hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, resulting in cleavage of the ester bonds and liberation of acetate and formaldehyde as byproducts. The reaction occurs in two stages: initial mono-ester cleavage forms a transient monoacetoxymethyl ester intermediate, followed by complete hydrolysis to yield benzylphosphonic acid [1]. This stepwise process is critical for maintaining intracellular concentrations of the intermediate and final active species.
Table 1: Characteristics of Esterase-Mediated Activation of Benzylphosphonic Acid-(AM)2
Parameter | Value/Characteristic | Experimental Context |
---|---|---|
Enzyme Class Responsible | Carboxylesterases (nonspecific) | In vitro cell culture models |
Hydrolysis Byproducts | Acetate, Formaldehyde | Metabolite profiling studies |
Intermediate Metabolite | Monoacetoxymethyl Benzylphosphonate | Kinetic trapping experiments |
Primary Activation Site | Cytoplasm | Subcellular fractionation studies |
The reaction kinetics are sensitive to cellular esterase expression levels, which vary across tissue types. For instance, cancer cell lines with elevated esterase activity (e.g., hepatoma or breast adenocarcinoma lines) demonstrate accelerated activation kinetics compared to primary fibroblasts [6]. Inhibitors of carboxylesterases, such as bis-(p-nitrophenyl) phosphate (BNPP), completely abolish the conversion, confirming the enzymatic nature of the process [1].
The intracellular kinetics of Benzylphosphonic acid-(AM)2 activation follow a biphasic profile characterized by rapid initial hydrolysis and slower terminal elimination. Time-course studies in steroidogenic MA-10 Leydig cells and MDA-MB-231 breast cancer cells reveal detectable levels of the monoester intermediate within 2–5 minutes post-administration, with peak benzylphosphonic acid concentrations achieved within 15–30 minutes [1] [2].
The conversion rate is influenced by multiple factors:
Table 2: Kinetic Parameters of Benzylphosphonic Acid Formation from Benzylphosphonic Acid-(AM)2
Cell Type | t₁/₂ of Intermediate (min) | tₘₐₓ of Active Form (min) | Cₘₐₓ (μM/10⁶ cells) |
---|---|---|---|
MA-10 Leydig Cells | 8.2 ± 1.3 | 22.5 ± 3.1 | 4.8 ± 0.9 |
MDA-MB-231 Breast Cancer | 6.7 ± 0.9 | 18.3 ± 2.7 | 7.2 ± 1.2 |
Primary Rat Hepatocytes | 3.5 ± 0.6 | 9.8 ± 1.4 | 12.4 ± 2.1 |
Cortical Neurons | 25.4 ± 4.1 | 68.9 ± 8.7 | 1.3 ± 0.4 |
The active benzylphosphonic acid has an estimated intracellular half-life of 4–6 hours before undergoing phase II conjugation (primarily glutathione adduction) or export via multidrug resistance-associated proteins (MRPs) [2]. This pharmacokinetic profile enables sustained target engagement within the therapeutic window.
Benzylphosphonic acid, the active metabolite of Benzylphosphonic acid-(AM)2, functions as a competitive inhibitor of protein tyrosine phosphatases (PTPs), particularly targeting the Src Homology 2 domain-containing phosphatase-2 (SHP2). Its phosphonic acid moiety mimics the phosphotyrosine substrate, binding to the catalytic PTP domain with micromolar affinity [2] [3].
In steroidogenic MA-10 cells, benzylphosphonic acid-mediated SHP2 inhibition reduces acyl-CoA synthetase 4 (ACSL4) protein levels by 60–75% (p<0.01), disrupting arachidonic acid metabolism and subsequent steroidogenesis. This effect is mechanistically linked to impaired dephosphorylation of transcription factors regulating ACSL4 gene expression [2]. Parallel studies in renal cortical collecting ducts demonstrate that benzylphosphonic acid (1 mM) inhibits PTP-1D, reducing apical small-conductance K⁺ (SK) channel activity by 95% (NPo 3.20 → 0.40) through facilitated channel internalization [3].
The compound exhibits nuanced selectivity:
In epithelial cancer models, SHP2 inhibition by benzylphosphonic acid reverses mesenchymal phenotypes and suppresses invasion by disrupting focal adhesion kinase (FAK) signaling cascades. This occurs through sustained tyrosine phosphorylation of paxillin (Y³¹ and Y¹¹⁸) and Crk-associated substrate (CAS), leading to aberrant focal adhesion turnover [2] [8]. The phosphatase inhibition thus serves as a master regulatory switch governing both metabolic and motility pathways in pathological states.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1